methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrazole ring, a sulfone group, and a benzoate ester, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The pyrazole ring and other functional groups can be reduced using suitable reducing agents.
Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies exploring its potential as a bioactive compound.
Medicine: Researchers investigate its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and sulfone group play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Compared to other similar compounds, methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate stands out due to its unique combination of functional groups. Similar compounds include:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature a pyrazole ring and sulfone group but differ in their ester and amide functionalities.
Imidazole-containing compounds: These share some structural similarities but have different core structures and functional groups.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Biological Activity
Methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C16H20N2O5S with a molecular weight of approximately 356.41 g/mol. The structure features a tetrahydrothiophene moiety, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and the introduction of the dimethoxybenzoate group. The synthetic route often utilizes various reagents and conditions to ensure high yield and purity.
Antifungal Activity
Recent studies have indicated that derivatives of compounds containing tetrahydrothiophene structures exhibit significant antifungal properties. For instance, a related compound demonstrated excellent fungicidal activity against Rhizoctonia solani at concentrations as low as 0.1 μg/mL, outperforming established fungicides such as pyraclostrobin .
Compound | Concentration (μg/mL) | Antifungal Activity (%) |
---|---|---|
TMa | 10 | 100 |
TMe | 0.1 | 99 |
TMf | 0.1 | 71 |
Pyraclostrobin | 0.1 | 50 |
This table summarizes the antifungal efficacy of various compounds derived from similar chemical frameworks.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes and receptors in fungal cells. The tetrahydrothiophene component is believed to play a crucial role in binding to target sites, thereby inhibiting critical metabolic pathways in pathogens .
Study on Antifungal Efficacy
In a controlled laboratory setting, various derivatives were tested against Rhizoctonia solani. The study found that compounds with higher electron-withdrawing groups exhibited enhanced antifungal activity compared to those with electron-donating groups. This observation supports the hypothesis that electronic effects significantly influence biological activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the functional groups attached to the pyrazole ring could enhance or diminish antifungal potency. For example, substituents on the phenyl ring were found to affect the bioactivity significantly; compounds with halogen substitutions generally exhibited superior fungicidal effects compared to their non-substituted counterparts .
Properties
Molecular Formula |
C19H23N3O7S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C19H23N3O7S/c1-11-14(18(23)22(21-11)12-5-6-30(25,26)10-12)9-20-15-8-17(28-3)16(27-2)7-13(15)19(24)29-4/h7-9,12,21H,5-6,10H2,1-4H3 |
InChI Key |
VRWFBMUKHSGYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Origin of Product |
United States |
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